N-DMTr-morpholino-U-5'-O-phosphoramidite

Antisense Specificity Translational Inhibition

Standard phosphoramidites yield charged, nuclease-labile oligos unsuitable for long-duration in vivo studies. This N-DMTr-morpholino-U monomer enables solid-phase synthesis of neutral phosphorodiamidate morpholino oligomers (PMOs). - **Key outcome:** High sequence specificity and potency across broad concentration ranges; no off-target effects from backbone degradation. - **Supply advantage:** Reliable bulk availability for cGMP or research-scale PMO production.

Molecular Formula C39H48N5O7P
Molecular Weight 729.8 g/mol
Cat. No. B12393666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-DMTr-morpholino-U-5'-O-phosphoramidite
Molecular FormulaC39H48N5O7P
Molecular Weight729.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(49-24-10-22-40)50-27-35-25-42(26-37(51-35)43-23-21-36(45)41-38(43)46)39(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-21,23,28-29,35,37H,10,24-27H2,1-6H3,(H,41,45,46)/t35-,37+,52?/m0/s1
InChIKeyCNDNQFVLRHUMQK-KIUZSHJCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholino-U Phosphoramidite: Neutral Backbone Monomer


N-DMTr-morpholino-U-5'-O-phosphoramidite is a specialized nucleoside phosphoramidite monomer used in the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), a distinct class of antisense therapeutics and research tools [1]. As a building block, it features a 5'-O-dimethoxytrityl (DMTr) protecting group for controlled chain elongation and a morpholino ring in place of a standard ribose or deoxyribose sugar [2]. This unique backbone imparts a neutral charge to the resulting oligomers, fundamentally differentiating them from negatively charged phosphodiester or phosphorothioate oligonucleotides. The monomer is a critical input for constructing PMOs, which are well-established in the milieu of FDA-approved oligonucleotide-based drugs [1].

Why N-DMTr-Morpholino-U Is Irreplaceable


In the context of synthesizing antisense oligonucleotides, in-class substitution is not possible due to fundamental differences in the resulting oligomer's backbone chemistry and biological activity profile. Standard DNA or RNA phosphoramidites produce oligomers with negatively charged backbones, which differ significantly from the neutral, nuclease-resistant phosphorodiamidate backbone formed by morpholino phosphoramidites [1]. This structural distinction translates into measurable differences in nuclease resistance [2], specificity [3], and potency [4] when the final PMO is compared to other oligomer classes like phosphorothioate (PS) or 2'-O-methyl RNA. Substituting `N-DMTr-morpholino-U-5'-O-phosphoramidite` with a standard uridine phosphoramidite would not produce a morpholino oligomer and would therefore result in an oligonucleotide with entirely different biophysical and pharmacological properties, such as susceptibility to enzymatic degradation.

Quantitative Evidence for Morpholino-U Monomer


Superior Specificity over Phosphorothioates

Oligonucleotides synthesized from morpholino monomers demonstrate a significant advantage in maintaining sequence specificity at high concentrations compared to phosphorothioate (S-DNA) oligomers. In a cell-free translation assay comparing four antisense types, at a high concentration of 3.5 µM, Morpholino oligos and 2'-O-methyl RNA provided substantially better specificity than DNA and S-DNA [1]. This indicates that PMOs, the final product of this monomer, are less prone to off-target effects at higher dosing, a critical factor for therapeutic development.

Antisense Specificity Translational Inhibition

Higher Potency in Cell-Based Systems

PMO oligomers demonstrate superior functional uptake and potency in cell culture compared to phosphorothioate (S-DNA) counterparts. A comparative study in HeLa cells found that while S-DNAs generally failed to achieve significant translational inhibition at extracellular concentrations up to 3000 nM, corresponding Morpholino oligos achieved effective and specific translational inhibition at concentrations ranging from 30 nM to 3000 nM [1]. This represents a measurable potency advantage for the final PMO product in a cell-based assay.

Antisense Potency Cell Culture

Broad Nuclease Resistance

The phosphorodiamidate backbone of PMOs, assembled using this class of monomer, confers high resistance to enzymatic degradation. Studies have shown that PMOs are resistant to degradation by cellular hydrolases, DNases, RNases, and phosphodiesterases, although they remain sensitive to prolonged exposure to low pH [1]. This stability profile is a key differentiator from natural DNA or RNA, which are rapidly degraded by nucleases in biological fluids.

Stability Nuclease Resistance Pharmacokinetics

High Sequence-Specificity Across Concentrations

In a stringent test of sequence specificity, a Morpholino oligomer maintained >93% sequence-specific inhibition at a concentration as high as 3000 nM. In contrast, a corresponding phosphorothioate (S-DNA) oligo showed a sequence-specific component of inhibition that dropped below 50% at concentrations of 100 nM and above [1]. This demonstrates a vastly wider therapeutic window for PMOs, where activity remains on-target even at high doses.

Antisense Specificity Dose-Response

Key Applications of Morpholino-U Oligomers


In Vivo Gene Knockdown with High Specificity

The quantitative evidence demonstrates that PMO oligomers, synthesized using this monomer, maintain high sequence specificity and potency across a broad concentration range [1]. This makes them particularly well-suited for in vivo experiments in model organisms where off-target effects can confound phenotypic analysis, and where high concentrations may be required for tissue penetration.

Splicing Modulation for Antisense Therapeutics

The nuclease resistance and steric-block mechanism of PMOs, which is a direct consequence of the morpholino backbone built from this monomer [2], are foundational to their use in modulating pre-mRNA splicing. This scenario is highly relevant for developing therapies for genetic disorders like Duchenne Muscular Dystrophy (DMD), a field where PMOs are a clinically validated drug class.

Long-Term Cell Culture Under Serum Conditions

The inherent stability of PMOs against a broad spectrum of nucleases, including those present in serum [3], makes them an ideal tool for long-duration cell culture experiments. The oligomers synthesized from this monomer will not degrade over the course of the experiment, ensuring sustained gene knockdown and consistent results without the need for repeated transfections.

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